[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Description
[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(2,3,4-trimethoxyphenyl)methyl]amine is a secondary amine derivative featuring two distinct aromatic moieties: a 1,3-benzodioxol group linked via an ethyl chain and a 2,3,4-trimethoxyphenyl group attached to a methylamine scaffold. The benzodioxol ring (C₇H₆O₂) contributes electron-rich properties, while the trimethoxyphenyl group (C₁₀H₁₃O₃) enhances hydrophilicity due to its polar methoxy substituents. The compound’s molecular formula is inferred as C₁₉H₂₃NO₅, with a molecular weight of 345.4 g/mol (calculated).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-16-7-5-14(18(22-2)19(16)23-3)11-20-9-8-13-4-6-15-17(10-13)25-12-24-15/h4-7,10,20H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYXLRBZVKVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Lipophilicity and Solubility
- Target Compound: The trimethoxy substituents increase water solubility compared to nonpolar analogs. However, the benzodioxol and ethyl groups may counterbalance this by enhancing lipid solubility.
- Trifluoromethyl Analog : The CF₃ group (strongly electron-withdrawing) reduces electron density on the aromatic ring, increasing lipophilicity (logP likely >3.5). This contrasts with the target’s electron-donating methoxy groups.
- Sulfonamide Derivative : The sulfonamide group (predicted pKa ~ -10.52) is highly acidic, promoting ionization at physiological pH and improving aqueous solubility compared to the target’s amine.
Steric and Conformational Effects
- In contrast, the target’s trimethoxy group offers planar aromaticity, favoring π-π stacking interactions.
- The ethyl linker in the target compound provides conformational flexibility, unlike the rigid ether linkage in the trifluoromethyl analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
